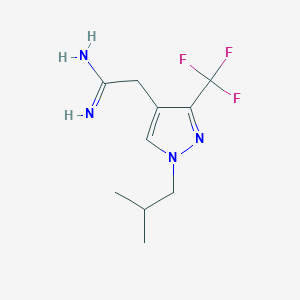
1-Iodo-2-phenylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-phenylpropan-2-ol is an organic compound with the molecular formula C9H11IO It is a secondary alcohol with an iodine atom and a phenyl group attached to the second carbon of a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-phenylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-phenylpropan-2-ol with iodine in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the hydroxyl group by iodine.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding 2-phenylpropan-2-ol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields 2-phenylpropan-2-ol.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Iodo-2-phenylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which 1-iodo-2-phenylpropan-2-ol exerts its effects depends on the specific reaction or application. In general, the iodine atom can participate in various chemical transformations, acting as a leaving group in substitution reactions or as a site for further functionalization. The phenyl group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-Iodo-1-phenylpropane: Similar structure but with the iodine atom on the first carbon.
2-Phenyl-2-propanol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-Phenylpropan-2-ol: Similar structure but without the iodine atom.
Uniqueness: 1-Iodo-2-phenylpropan-2-ol is unique due to the presence of both an iodine atom and a phenyl group, which confer distinct reactivity and potential applications. The iodine atom makes it a versatile intermediate for further chemical transformations, while the phenyl group can enhance its interactions with biological targets.
Properties
Molecular Formula |
C9H11IO |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
1-iodo-2-phenylpropan-2-ol |
InChI |
InChI=1S/C9H11IO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 |
InChI Key |
SCSYOLOLSOVXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CI)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Bromocycloheptyl)oxy]oxane](/img/structure/B13335964.png)
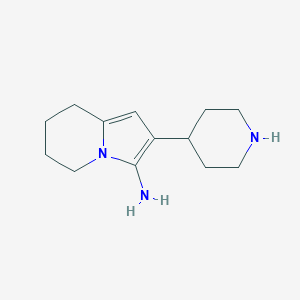
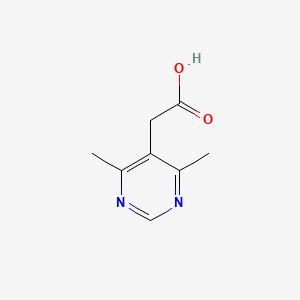
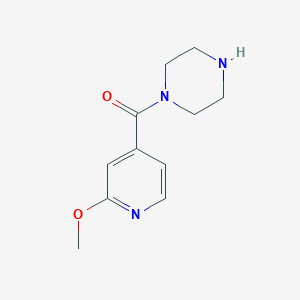
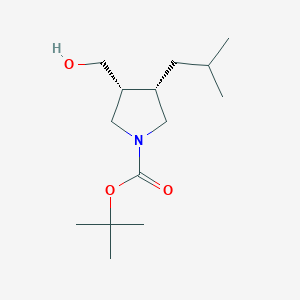

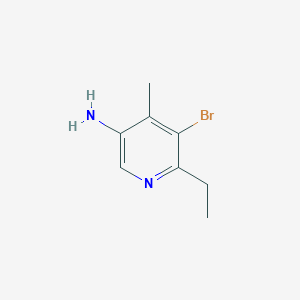

![(2S)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13336021.png)
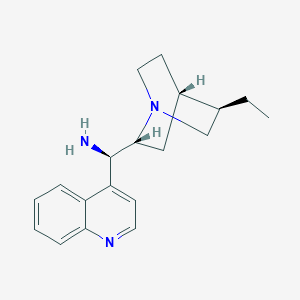
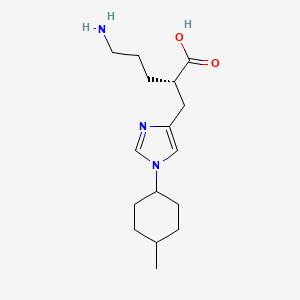
![N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B13336057.png)
